2-(Difluoromethylthio)benzoyl chloride is an organosulfur compound characterized by its unique molecular structure, which includes a benzene ring substituted with a difluoromethylthio group and an acyl chloride functional group. Its molecular formula is C₈H₅ClF₂OS, and it has a molar mass of approximately 222.63 g/mol. This compound appears as a colorless liquid and is known for its reactivity due to the presence of the acyl chloride moiety, making it valuable in various chemical syntheses .
There is no current information available regarding the mechanism of action of 2-(difluoromethylthio)benzoyl chloride in any biological system or its interaction with other compounds.
While specific biological activity data for 2-(difluoromethylthio)benzoyl chloride is limited, compounds with similar structures often exhibit significant biological properties, including antimicrobial and antifungal activities. The presence of the difluoromethylthio group may influence its interaction with biological targets, potentially enhancing its efficacy in pharmaceutical applications.
The synthesis of 2-(difluoromethylthio)benzoyl chloride typically involves the following steps:
These methods allow for the controlled synthesis of this compound while ensuring high yields and purity .
2-(Difluoromethylthio)benzoyl chloride has several applications:
Studies on the interactions of 2-(difluoromethylthio)benzoyl chloride with biological systems are essential for understanding its potential therapeutic effects. Interaction studies typically focus on:
These studies are crucial for determining its viability as a pharmaceutical agent .
Several compounds share structural similarities with 2-(difluoromethylthio)benzoyl chloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoyl Chloride | C₇H₅ClO | Simple acyl chloride without fluorine or sulfur. |
| 2-(Trifluoromethyl)benzoyl Chloride | C₈H₄ClF₃O | Contains trifluoromethyl instead of difluoromethylthio. |
| 3-(Difluoromethylthio)benzoic Acid | C₈H₆F₂O₂S | A carboxylic acid derivative rather than an acyl chloride. |
The uniqueness of 2-(difluoromethylthio)benzoyl chloride lies in its combination of both difluoromethyl and thio groups, which may enhance its reactivity and biological activity compared to other similar compounds. This distinct structure allows for diverse applications in synthetic chemistry and potential therapeutic uses .
2-(Difluoromethylthio)benzoyl chloride represents a specialized organosulfur compound characterized by its unique molecular architecture that combines a benzene ring system with both difluoromethylthio and acyl chloride functional groups [1]. The compound possesses the molecular formula C₈H₅ClF₂OS and exhibits a molecular weight of 222.64 grams per mole, as established through computational molecular modeling and mass spectrometric analysis [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(difluoromethylsulfanyl)benzoyl chloride, reflecting the positioning of the difluoromethylthio substituent at the ortho position relative to the carbonyl group [1].
The molecular structure features a benzene ring as the central aromatic core, with two distinct functional groups attached at adjacent carbon positions [1]. The difluoromethylthio group (-SCF₂H) occupies the 2-position, while the benzoyl chloride moiety (-COCl) is located at the 1-position of the aromatic ring [1] [2]. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound .
The atomic composition of 2-(Difluoromethylthio)benzoyl chloride reveals a complex arrangement of six different elements distributed across thirteen heavy atoms [1]. Carbon atoms constitute the largest proportion by number, with eight carbon atoms contributing to both the aromatic ring system and the functional group frameworks [1]. Hydrogen atoms, numbering five in total, are distributed among the aromatic ring positions and the difluoromethyl group [1].
The halogen components include two fluorine atoms within the difluoromethyl substituent and one chlorine atom in the acyl chloride functionality [1]. The heteroatoms consist of one sulfur atom forming the thioether linkage and one oxygen atom in the carbonyl group [1]. This composition yields a molecular formula that reflects the compound's multifunctional character and its potential for diverse chemical transformations .
| Element | Number of Atoms | Atomic Mass (u) | Total Mass Contribution (u) | Percentage by Mass (%) |
|---|---|---|---|---|
| Carbon (C) | 8 | 12.011 | 96.088 | 43.16 |
| Hydrogen (H) | 5 | 1.008 | 5.040 | 2.26 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 | 15.92 |
| Fluorine (F) | 2 | 18.998 | 37.996 | 17.07 |
| Oxygen (O) | 1 | 15.999 | 15.999 | 7.19 |
| Sulfur (S) | 1 | 32.065 | 32.065 | 14.40 |
The compound's structural complexity is reflected in various computational descriptors that provide quantitative measures of its molecular characteristics [1]. The topological polar surface area measures 42.4 square angstroms, indicating moderate polarity that influences solubility and intermolecular interactions [1]. The calculated partition coefficient (XLogP3-AA) of 3.9 suggests significant lipophilic character, which affects the compound's behavior in biological and chemical systems [1].
The molecular connectivity analysis reveals three rotatable bonds, providing conformational flexibility that may influence reactivity patterns [1]. The hydrogen bonding capacity shows zero donor groups and four acceptor sites, primarily associated with the fluorine atoms, oxygen atom, and chlorine atom [1]. These parameters collectively define the compound's potential for intermolecular interactions and its behavior in various chemical environments .
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₈H₅ClF₂OS | [1] |
| IUPAC Name | 2-(difluoromethylsulfanyl)benzoyl chloride | [1] |
| CAS Registry Number | 79676-60-1 | [1] [4] |
| PubChem CID | 2774164 | [1] |
| Molecular Weight | 222.64 g/mol | [1] |
| Exact Mass | 221.9717700 Da | [1] |
| InChI Key | NIDOHIKAMXAESY-UHFFFAOYSA-N | [1] [2] |
| SMILES | C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | [1] [2] |
| Heavy Atom Count | 13 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 42.4 Ų | [1] |
| XLogP3-AA | 3.9 | [1] |
| Complexity | 189 | [1] |
The difluoromethylthio substituent represents a critical structural feature that significantly influences the compound's properties and reactivity patterns [5]. This functional group consists of a sulfur atom bonded to a difluoromethyl group (CF₂H), creating a unique electronic environment characterized by the high electronegativity of fluorine atoms [5] [6]. The carbon-fluorine bonds within this group exhibit significant ionic character, contributing to the overall polarity of the molecule [5].
Research into difluoromethylated aromatic compounds has demonstrated their increasing importance in pharmaceutical and materials applications [7]. The difluoromethyl group functions as a bioisostere of hydroxyl and thiol groups while maintaining enhanced metabolic stability compared to non-fluorinated analogs [7] [5]. The specific positioning of this group at the ortho position relative to the carbonyl creates potential for intramolecular interactions that may influence conformational preferences [8].
The sulfur-carbon bond connecting the difluoromethyl group to the aromatic ring exhibits characteristics typical of thioether linkages, with bond lengths and angles influenced by the electron-withdrawing nature of the fluorine substituents [5]. Computational studies on related difluoromethylthio compounds have revealed that the presence of fluorine atoms significantly affects the electronic distribution around the sulfur center [6] [9].
The benzoyl chloride portion of the molecule constitutes a highly reactive acyl chloride functional group attached to the benzene ring system [1]. The carbonyl carbon exhibits sp² hybridization, creating a planar geometry around this center that facilitates nucleophilic attack [10]. The carbon-chlorine bond in acyl chlorides typically shows enhanced reactivity compared to alkyl chlorides due to the electron-withdrawing effect of the carbonyl group [10].
Infrared spectroscopic studies of benzoyl chloride compounds have revealed characteristic carbonyl stretching frequencies that are sensitive to substituent effects [10]. The presence of the electron-withdrawing difluoromethylthio group at the ortho position is expected to influence the carbonyl stretching frequency, potentially shifting it to higher wavenumbers compared to unsubstituted benzoyl chloride [10]. This electronic effect reflects the inductive influence of the fluorinated substituent on the carbonyl group's electronic environment [6].
The aromatic ring system provides a stable framework that supports both functional groups while maintaining planarity essential for optimal orbital overlap [8]. The substitution pattern creates a 1,2-disubstituted benzene derivative with potential for restricted rotation around the carbon-sulfur bond due to steric interactions between the bulky difluoromethylthio group and the carbonyl functionality [8].
The three-dimensional structure of 2-(Difluoromethylthio)benzoyl chloride exhibits specific geometric features that arise from the spatial arrangement of its constituent functional groups [1]. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths typical of aromatic systems [1] [2]. The carbonyl group adopts a coplanar arrangement with the aromatic ring, optimizing conjugation between the π-electron systems [10].
The difluoromethylthio substituent introduces conformational complexity due to the rotational freedom around the carbon-sulfur bond [1]. The difluoromethyl group can adopt different orientations relative to the aromatic plane, with preferred conformations influenced by steric interactions and electronic effects [6]. Computational studies on similar systems suggest that fluorine atoms tend to adopt orientations that minimize steric clashes while maximizing favorable electrostatic interactions [9].
2-(Difluoromethylthio)benzoyl chloride is an organosulfur compound that serves as a significant chemical intermediate in synthetic organic chemistry [1]. The compound is characterized by its unique structural features, incorporating both fluorine and sulfur functionalities within a benzoyl chloride framework [1].
| Parameter | Value |
|---|---|
| Chemical Name | 2-(Difluoromethylthio)benzoyl chloride |
| IUPAC Name | 2-(difluoromethylsulfanyl)benzoyl chloride |
| CAS Registry Number | 79676-60-1 |
| Molecular Formula | C8H5ClF2OS |
| Molecular Weight | 222.64 g/mol |
| PubChem CID | 2774164 |
| European Community (EC) Number | 670-736-0 |
| DSSTox Substance ID | DTXSID30378921 |
| MDL Number | MFCD01631519 |
| Wikidata ID | Q82168520 |
The compound possesses well-defined structural identifiers that facilitate its identification and characterization in chemical databases [1]:
| Identifier Type | Value |
|---|---|
| SMILES | C1=CC=C(C(=C1)C(=O)Cl)SC(F)F |
| InChI | InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H |
| InChI Key | NIDOHIKAMXAESY-UHFFFAOYSA-N |
| Canonical SMILES | O=C(Cl)C1=CC=CC=C1SC(F)F |
The systematic nomenclature of 2-(Difluoromethylthio)benzoyl chloride follows International Union of Pure and Applied Chemistry (IUPAC) conventions [1]. The IUPAC name, 2-(difluoromethylsulfanyl)benzoyl chloride, precisely describes the structural components and their positions within the molecule [1].
The compound is referenced by multiple synonyms in chemical literature and databases [1] [2]:
| Synonym |
|---|
| 2-(Difluoromethylthio)benzoyl chloride |
| 2-(difluoromethylsulfanyl)benzoyl chloride |
| Benzoyl chloride,2-[(difluoromethyl)thio]- |
| 2-[(difluoromethyl)sulfanyl]benzoyl chloride |
| 2-(DIFLUOROMETHYLTHIO)BENZOYLCHLORIDE |
| 2-[(Difluoromethyl)mercapto]-benzoyl chloride |
| 2-DIFLUOROMETHYLSULFANYL-BENZOYLCHLORIDE |
| 2-[(Difluoromethyl)sulphanyl]benzoyl chloride |
The compound exhibits specific physical characteristics that are essential for its identification and handling [3] [4]:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 222.64 g/mol | PubChem 2.2 |
| Boiling Point | 135°C | Molbase |
| Refractive Index | 1.5674 | ChemWhat |
| Flash Point | 89.4°C | Molbase |
| XLogP3-AA | 3.9 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 221.9717700 Da | PubChem 2.2 |
| Monoisotopic Mass | 221.9717700 Da | PubChem 2.2 |
| Topological Polar Surface Area | 42.4 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 13 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 189 | Cactvs 3.4.8.18 |
The compound demonstrates well-defined stereochemical characteristics [1]:
| Property | Value |
|---|---|
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
2-(Difluoromethylthio)benzoyl chloride features a benzene ring substituted with a difluoromethylthio group at the ortho position and an acyl chloride functional group . The molecular structure consists of eight carbon atoms, five hydrogen atoms, one chlorine atom, two fluorine atoms, one oxygen atom, and one sulfur atom [1].
The compound contains two primary functional groups that contribute to its chemical reactivity :
The compound serves as a crucial building block in organic synthesis, particularly in the construction of difluoromethylthio-containing molecules . Its unique reactivity profile, attributed to the presence of both chlorine and sulfur functionalities, makes it valuable in various chemical transformations and applications in pharmaceuticals and material science .
Corrosive